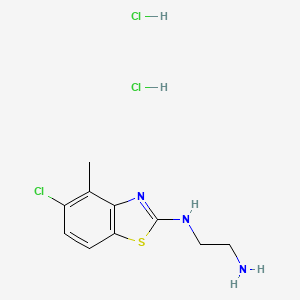

N'-(5-Chloro-4-methyl-1,3-benzothiazol-2-yl)ethane-1,2-diamine;dihydrochloride

Description

N'-(5-Chloro-4-methyl-1,3-benzothiazol-2-yl)ethane-1,2-diamine dihydrochloride (Molecular Formula: C₁₂H₁₆ClN₃S·2HCl; Molecular Weight: 269.79) is a dihydrochloride salt derivative of an ethylenediamine-linked benzothiazole compound. The benzothiazole core, substituted with a chloro group at position 5 and a methyl group at position 4, confers unique electronic and steric properties, making it a candidate for pharmaceutical and materials research . Its dihydrochloride form enhances aqueous solubility, a critical factor for bioavailability in drug development.

Properties

IUPAC Name |

N'-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)ethane-1,2-diamine;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClN3S.2ClH/c1-6-7(11)2-3-8-9(6)14-10(15-8)13-5-4-12;;/h2-3H,4-5,12H2,1H3,(H,13,14);2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSOIDHHGOCLVFO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC2=C1N=C(S2)NCCN)Cl.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14Cl3N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(5-Chloro-4-methyl-1,3-benzothiazol-2-yl)ethane-1,2-diamine typically involves the following steps:

Formation of the Benzothiazole Core: The benzothiazole core can be synthesized by treating 2-mercaptoaniline with an appropriate acid chloride under acidic conditions.

Introduction of Substituents: The chloro and methyl groups are introduced through electrophilic substitution reactions.

Attachment of Ethane-1,2-Diamine: The ethane-1,2-diamine moiety is introduced via nucleophilic substitution reactions, where the benzothiazole derivative reacts with ethane-1,2-diamine under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the pure compound .

Chemical Reactions Analysis

Nucleophilic Substitution at the 5-Chloro Position

The 5-chloro substituent on the benzothiazole ring is a potential site for nucleophilic substitution (SNAr), particularly under basic or catalytic conditions.

Key Insight :

- The electron-withdrawing benzothiazole core enhances the electrophilicity of the 5-chloro group, facilitating substitution.

- Steric hindrance from the 4-methyl group may slow reactivity compared to non-methylated analogs .

Reactivity of the Ethane-1,2-diamine Moiety

The diamine group, protonated in the dihydrochloride form, can participate in:

Coordination Chemistry

Ethane-1,2-diamine derivatives are classic bidentate ligands. Deprotonation enables complexation with transition metals:

| Metal Ion | Product | Application | Source |

|---|---|---|---|

| Ni(II) | Octahedral complexes | Magnetic studies | Nickel complexes |

| Cu(II) | Square-planar or distorted geometries | Catalytic or biological activity | Copper oxime complexes |

Acylation/Alkylation

The primary amines can undergo alkylation or acylation under standard conditions:

| Reagent | Product | Conditions |

|---|---|---|

| Acetyl chloride | N,N'-diacetyl derivative | Dry THF, 0°C → RT |

| Ethyl bromoacetate | Quaternary ammonium salts | K₂CO₃, DMF, reflux |

Note : Steric effects from the benzothiazole group may limit reaction efficiency .

Salt Metathesis

The dihydrochloride form allows anion exchange via metathesis reactions:

| Reagent | Product | Solubility |

|---|---|---|

| AgNO₃ | Nitrate salt | Low solubility in H₂O |

| NaPF₆ | Hexafluorophosphate salt | Enhanced lipophilicity |

Condensation Reactions

The diamine can condense with carbonyl compounds (e.g., aldehydes, ketones):

| Carbonyl Source | Product | Application |

|---|---|---|

| Salicylaldehyde | Schiff base complexes | Fluorescent sensors |

| 2-Pyridinecarboxaldehyde | Macrocyclic ligands | Catalysis |

Example :

Biological Activity and Derivatives

While not a direct reaction, structural analogs show kinase inhibition (e.g., AZD0530 ) and antimicrobial activity , suggesting potential for:

- Prodrug synthesis via esterification of the dihydrochloride.

- Targeted drug delivery by conjugating with biomolecules (e.g., peptides).

Critical Considerations

- Steric and Electronic Effects : The 4-methyl group on the benzothiazole may hinder reactions at the 2-position amine.

- Solubility : The dihydrochloride salt enhances water solubility, influencing reaction solvent choices (e.g., polar protic vs. aprotic).

- Stability : Protonated amines may require deprotection (e.g., via NaOH) for certain reactions .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Recent studies have indicated that compounds derived from benzothiazole exhibit significant antimicrobial properties. N'-(5-Chloro-4-methyl-1,3-benzothiazol-2-yl)ethane-1,2-diamine; dihydrochloride has been tested against various bacterial strains, showing promising results in inhibiting growth and viability. This compound's mechanism of action may involve interference with bacterial cell wall synthesis or function .

Antitubercular Properties

The compound has also been investigated for its potential as an antitubercular agent. Research highlights its efficacy in vitro against Mycobacterium tuberculosis, suggesting that it could serve as a lead compound for the development of new tuberculosis treatments .

Agricultural Applications

Pesticidal Activity

Benzothiazole derivatives have been explored for their pesticidal properties. N'-(5-Chloro-4-methyl-1,3-benzothiazol-2-yl)ethane-1,2-diamine; dihydrochloride has shown effectiveness against various pests in agricultural settings, indicating its potential use as a biopesticide. Its mode of action may involve disrupting the nervous system of target insects .

Material Science

Polymer Additives

In material science, this compound has been evaluated as an additive in polymer formulations to enhance mechanical properties and thermal stability. Its incorporation into polymer matrices can improve resistance to degradation and extend the lifespan of materials exposed to harsh environmental conditions .

Pharmacological Applications

Anti-inflammatory Effects

This compound has been studied for its anti-inflammatory properties. It has shown the ability to inhibit pro-inflammatory cytokines and enzymes involved in the inflammatory response. This suggests its potential use in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

Anticancer Activity

Research indicates that N-(2,5-dimethoxyphenyl)-2-(4-methyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide exhibits cytotoxic effects against various cancer cell lines. The compound's mechanism may involve inducing apoptosis and inhibiting cell proliferation through the modulation of signaling pathways associated with cancer progression.

Neuropharmacology

Neuroprotective Properties

Emerging studies suggest that this compound may possess neuroprotective qualities. It has been shown to protect neuronal cells from oxidative stress-induced damage, making it a candidate for further investigation in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Summary Table of Applications

| Application Area | Compound Name | Key Findings |

|---|---|---|

| Medicinal Chemistry | N'-(5-Chloro-4-methyl-1,3-benzothiazol-2-yl)ethane-1,2-diamine; dihydrochloride | Antimicrobial and antitubercular activity observed in vitro |

| Agricultural | N'-(5-Chloro-4-methyl-1,3-benzothiazol-2-yl)ethane-1,2-diamine; dihydrochloride | Effective against pests; potential biopesticide |

| Material Science | N'-(5-Chloro-4-methyl-1,3-benzothiazol-2-yl)ethane-1,2-diamine; dihydrochloride | Enhances mechanical properties and thermal stability in polymers |

| Pharmacological | N-(2,5-dimethoxyphenyl)-2-(4-methyl-7-oxo...) | Anti-inflammatory and anticancer activities demonstrated |

| Neuropharmacology | N-(2,5-dimethoxyphenyl)-2-(4-methyl-7-oxo...) | Neuroprotective effects observed against oxidative stress |

Mechanism of Action

The mechanism of action of N’-(5-Chloro-4-methyl-1,3-benzothiazol-2-yl)ethane-1,2-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For instance, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting antimicrobial or anticancer effects . The exact molecular pathways and targets are still under investigation .

Comparison with Similar Compounds

Structural Features and Functional Groups

The compound’s benzothiazole-ethylenediamine scaffold distinguishes it from other derivatives. Key comparisons include:

Table 1: Structural and Functional Comparisons

Key Observations :

- Unlike ferrocenyl derivatives, the absence of redox-active metals limits its utility in electron-transfer applications .

- Chlorine substitution at position 5 may enhance bioactivity, similar to chlorinated analogs in and .

Physicochemical Properties

- Solubility : The dihydrochloride salt improves water solubility, critical for drug delivery, contrasting with neutral Schiff base ligands .

- Lipophilicity : The benzothiazole core likely increases ClogP compared to amidines but remains less lipophilic than piperazine-2,3-diones .

- Stability : The chloro and methyl groups may enhance metabolic stability relative to Schiff bases, which are prone to hydrolysis .

Biological Activity

N'-(5-Chloro-4-methyl-1,3-benzothiazol-2-yl)ethane-1,2-diamine; dihydrochloride is a compound belonging to the benzothiazole family, recognized for its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : C₁₀H₁₄Cl₂N₃S

- Molecular Weight : 314.7 g/mol

- CAS Number : 2361636-12-4

This compound is characterized by a benzothiazole ring substituted with a chlorine atom and a methyl group, along with an ethane-1,2-diamine moiety.

Synthesis

The synthesis of N'-(5-Chloro-4-methyl-1,3-benzothiazol-2-yl)ethane-1,2-diamine typically involves:

- Formation of Benzothiazole : Cyclization of 2-aminothiophenol with chloroacetic acid.

- Substitution Reaction : Introduction of a methyl group at the 4-position via reaction with methyl iodide.

- Nucleophilic Substitution : Reaction with N,N-dimethylethane-1,2-diamine to yield the final product.

Anticancer Properties

Research indicates that benzothiazole derivatives exhibit significant anticancer activity. For instance, studies have shown that compounds similar to N'-(5-Chloro-4-methyl-1,3-benzothiazol-2-yl)ethane-1,2-diamine inhibit the proliferation of various cancer cell lines such as A431 (epidermoid carcinoma), A549 (lung carcinoma), and H1299 (non-small cell lung cancer) .

Table 1: Anticancer Activity of Benzothiazole Derivatives

| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism |

|---|---|---|---|

| B7 | A431 | 1.0 | Apoptosis induction |

| B7 | A549 | 2.0 | Cell cycle arrest |

| B7 | H1299 | 4.0 | Inhibition of migration |

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Benzothiazole derivatives have shown effectiveness against various bacterial strains and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways.

Anti-inflammatory Effects

In addition to anticancer and antimicrobial activities, benzothiazole derivatives have demonstrated anti-inflammatory effects by inhibiting pro-inflammatory cytokines such as IL-6 and TNF-alpha . This suggests potential applications in treating inflammatory diseases.

The biological activity of N'-(5-Chloro-4-methyl-1,3-benzothiazol-2-yl)ethane-1,2-diamine is thought to involve:

- Enzyme Inhibition : Binding to specific enzymes or receptors, altering their activity.

- Induction of Apoptosis : Triggering programmed cell death in cancer cells.

- Cell Cycle Arrest : Preventing cancer cells from dividing and proliferating.

Case Studies

A notable study evaluated the efficacy of benzothiazole derivatives in vivo using xenograft models. The results indicated that these compounds significantly inhibited tumor growth and improved survival rates in treated animals compared to controls .

Q & A

Q. What are the optimal synthetic routes for N'-(5-Chloro-4-methyl-1,3-benzothiazol-2-yl)ethane-1,2-diamine dihydrochloride?

- Methodological Answer : The synthesis typically involves coupling 2-amino-5-chloro-4-methyl-1,3-benzothiazole with ethylene diamine derivatives under controlled conditions. A validated approach (adapted from analogous thiazole syntheses) includes:

- Reacting the benzothiazole precursor with chloroacetyl chloride in dioxane, using triethylamine as a base to neutralize HCl byproducts .

- Purification via recrystallization from ethanol-DMF mixtures to isolate the dihydrochloride salt .

Key parameters: Maintain temperatures between 20–25°C during reagent addition to prevent side reactions.

Q. Which spectroscopic and chromatographic methods are effective for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use - and -NMR in DMSO-d to resolve aromatic protons (7–8 ppm) and methyl/ethylene groups (2–4 ppm) .

- High-Performance Liquid Chromatography (HPLC) : Employ a C18 column with acetonitrile/water gradients (0.1% TFA) to assess purity (>98%) .

- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., N–H···N interactions), as seen in similar thiazole derivatives .

Q. How can researchers design initial biological activity assays for this compound?

- Methodological Answer :

- Enzyme Inhibition Assays : Test against pyruvate:ferredoxin oxidoreductase (PFOR), a target for anaerobic pathogens, using spectrophotometric methods to monitor NADH oxidation .

- Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) at concentrations of 1–100 µM, with cisplatin as a positive control .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to simulate binding to PFOR’s active site, focusing on the benzothiazole moiety’s π-π stacking with flavin cofactors .

- COMSOL Multiphysics : Model diffusion kinetics in simulated physiological environments to predict bioavailability .

- AI-Driven Simulations : Implement neural networks to optimize reaction conditions or predict metabolite formation .

Q. How can contradictory results in biological activity data across studies be resolved?

- Methodological Answer :

- Data Triangulation : Compare results across multiple assay types (e.g., enzymatic vs. cellular) to distinguish direct inhibition from off-target effects .

- Batch Consistency Checks : Verify synthetic reproducibility (e.g., via HPLC and -NMR) to rule out impurities influencing activity .

- Theoretical Alignment : Reconcile discrepancies using a framework like structure-activity relationship (SAR) models, emphasizing electronic effects of the chloro-methyl substituents .

Q. What strategies enhance the compound’s stability in aqueous solutions for pharmacological studies?

- Methodological Answer :

- pH Optimization : Conduct stability assays across pH 3–8 (using phosphate buffers) to identify degradation-prone conditions.

- Lyophilization : Formulate as a lyophilized powder with mannitol (1:1 ratio) to prevent hydrolysis of the dihydrochloride salt .

- Microencapsulation : Use polylactic-co-glycolic acid (PLGA) nanoparticles to improve solubility and controlled release .

Q. How can researchers address synthetic yield variability in scaled-up preparations?

- Methodological Answer :

- Process Control Systems : Implement real-time monitoring (e.g., in situ IR spectroscopy) to track reaction progress and adjust reagent stoichiometry dynamically .

- Membrane Technologies : Utilize nanofiltration to isolate intermediates efficiently, reducing side-product formation .

Data Contradiction and Validation

Q. How should researchers validate unexpected crystallographic data (e.g., atypical bond angles)?

- Methodological Answer :

- DFT Calculations : Compare observed bond angles (e.g., C–S–C in the benzothiazole ring) with density functional theory (DFT)-optimized structures using Gaussian 16 .

- Hydrogen Bond Analysis : Map intermolecular interactions (e.g., N–H···N dimers) to confirm packing stability, as seen in analogous compounds .

Q. What methodologies confirm the compound’s role in reactive oxygen species (ROS) modulation?

- Methodological Answer :

- Fluorescent Probes : Use DCFH-DA in cell-based assays to quantify ROS levels post-treatment (ex/em: 485/535 nm) .

- EPR Spectroscopy : Detect superoxide radicals using spin traps like DMPO in buffer solutions .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.